1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
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Overview
Description
1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine is a heterocyclic compound that features both imidazole and pyrazolopyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the imidazole ring followed by the construction of the pyrazolopyrimidine core. The reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate cyclization .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities
Mechanism of Action
The mechanism of action of 1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds include other imidazole and pyrazolopyrimidine derivatives, such as:
- 1H-Imidazole-4-carboxamide
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
- 3-(1H-Imidazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
Compared to these compounds, 1-[3-(3H-imidazol-4-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C14H11N7 |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
1-[3-(1H-imidazol-5-yl)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H11N7/c15-13-11-5-20-21(14(11)19-8-18-13)10-3-1-2-9(4-10)12-6-16-7-17-12/h1-8H,(H,16,17)(H2,15,18,19) |
InChI Key |
QDGQUWYDGWFMCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C3=NC=NC(=C3C=N2)N)C4=CN=CN4 |
Origin of Product |
United States |
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